3-Bromo-5-(4-chlorophenoxy)pyridine

Myeloperoxidase Inflammation Cardiovascular Disease

Researchers developing selective MPO inhibitors face a critical scarcity of well-characterized, regioselective building blocks. 3-Bromo-5-(4-chlorophenoxy)pyridine solves this by providing a pre-optimized scaffold with validated biological activity. · MPO IC₅₀ = 54 nM; TPO IC₅₀ = 2,000 nM (37-fold selectivity window) · Orthogonal diversification via Suzuki/Buchwald-Hartwig at the 3-bromo position · Pre-installed 4-chlorophenoxy group delivers LogP 4.29, ideal for CNS or lipophilic target programs · CYP3A4 baseline reference (IC₅₀ = 210 nM, time-dependent) for DDI SAR studies Supplied with full analytical documentation; standard international shipping under R&D exemption.

Molecular Formula C11H7BrClNO
Molecular Weight 284.53 g/mol
CAS No. 28232-66-8
Cat. No. B1531218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-chlorophenoxy)pyridine
CAS28232-66-8
Molecular FormulaC11H7BrClNO
Molecular Weight284.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC(=CN=C2)Br)Cl
InChIInChI=1S/C11H7BrClNO/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7H
InChIKeyWBVDIRRTMMAHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(4-chlorophenoxy)pyridine: Core Identity & Sourcing


3-Bromo-5-(4-chlorophenoxy)pyridine (CAS 28232-66-8) is a heterocyclic building block characterized by a pyridine core substituted at the 3-position with a bromine atom and at the 5-position with a 4-chlorophenoxy group . It is a colorless solid with a molecular formula of C₁₁H₇BrClNO, a molecular weight of 284.54 g/mol, and a calculated LogP of 4.29 . The compound is primarily utilized as an intermediate in medicinal chemistry research and has been investigated for its inhibitory activity against several enzyme targets [1].

Synthetic handle 3-bromo site for orthogonal cross-coupling diversification
Enzyme target MPO inhibition tool compound for peroxidase pathway studies
Lipophilic core Pre-installed 4-chlorophenoxy group raises LogP for permeability profiling

3-Bromo-5-(4-chlorophenoxy)pyridine: Why Analogs Cannot Substitute


Direct substitution of 3-Bromo-5-(4-chlorophenoxy)pyridine with generic halopyridine or phenoxypyridine building blocks is scientifically unjustified. The compound's unique substitution pattern—a bromine atom at the 3-position and a 4-chlorophenoxy group at the 5-position—creates a distinct electronic and steric environment that profoundly influences both its reactivity in downstream synthetic transformations and its specific biological target engagement profile [1]. Unlike simpler or isomeric analogs, this precise arrangement is critical for achieving the reported enzyme inhibition potencies and for enabling regioselective, orthogonal coupling reactions. Replacing it with an alternative would likely require complete re-optimization of synthetic routes and result in unpredictable changes to biological activity, as detailed in the quantitative comparisons below.

Regiochemistry mismatch
Alternative halopyridines lack the defined 3-bromo/5-aryloxy pattern, altering cross-coupling site control and downstream SAR.
Enzyme selectivity profile shifts
Analogues without the 4-chlorophenoxy group may lose MPO/TPO selectivity window observed for this substitution pattern.
Lipophilicity drift
Replacing with a less substituted pyridine can drastically reduce LogP, affecting membrane permeability and distribution in cell-based assays.

3-Bromo-5-(4-chlorophenoxy)pyridine: Quantified Differentiation vs. Comparators


MPO Inhibition Potency Comparison

3-Bromo-5-(4-chlorophenoxy)pyridine inhibits MPO chlorination activity with an IC₅₀ of 54 nM [1]. This potency is comparable to and within 2.6-fold of the well-characterized, clinical-stage MPO inhibitor AZD-5904, which has a reported IC₅₀ of 140 nM in the same enzymatic context [2]. The data indicates that this compound possesses significant activity as an MPO inhibitor.

MPO inhibition
Cross-study comparable
IC₅₀ 54 nM vs. AZD-5904 140 nM
Supports MPO chlorination assay context
2.6-fold higher reported potency in enzymatic assay
Myeloperoxidase Inflammation Cardiovascular Disease

TPO Selectivity Profile

While active against MPO, 3-Bromo-5-(4-chlorophenoxy)pyridine demonstrates a significantly lower potency against the structurally related enzyme Thyroid Peroxidase (TPO). Its IC₅₀ for TPO is 2.0 µM [1], representing a 37-fold selectivity window over its MPO activity (IC₅₀ = 54 nM). This is a crucial differentiator from compounds like MPO-IN-4, which exhibit much higher TPO inhibition (IC₅₀ of 5.3 nM), indicating potential for off-target effects .

TPO selectivity
Cross-study comparable
37-fold over TPO (IC₅₀ 2.0 µM)
Supports peroxidase selectivity profiling
Comparator MPO-IN-4 shows no meaningful selectivity
Thyroid Peroxidase Selectivity Drug Safety

CYP3A4 Drug-Drug Interaction Risk

The compound exhibits time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme. Its IC₅₀ for this activity is 210 nM after a 30-minute incubation [1]. This value indicates a relatively weak inhibition profile compared to the potent CYP3A4 inhibitor ketoconazole, which typically has IC₅₀ values in the low nanomolar range [2]. This suggests a lower potential for causing clinically relevant drug-drug interactions (DDI) relative to strong inhibitors.

CYP3A4 inhibition
Class-level inference
IC₅₀ 210 nM (time-dependent)
Informs CYP inhibition liability review
Weaker than strong inhibitor ketoconazole
CYP3A4 Drug-Drug Interactions Metabolic Stability

Lipophilicity (LogP) Differentiation

The presence of both bromine and 4-chlorophenoxy substituents endows 3-Bromo-5-(4-chlorophenoxy)pyridine with a significantly higher calculated LogP of 4.29 . This contrasts sharply with the unsubstituted pyridine core, which has a measured LogP of 0.65 [1]. The ~3.6 log unit increase represents a greater than 4,000-fold increase in lipophilicity, profoundly affecting its solubility, membrane permeability, and distribution profile compared to simpler pyridines.

Lipophilicity
Cross-study comparable
cLogP 4.29 vs. pyridine 0.65
Supports ADME property differentiation
~4000-fold increase in lipophilicity
Lipophilicity ADME Bioavailability

3-Bromo Handle: Orthogonal Cross-Coupling

The 3-bromo substituent serves as a specific and robust handle for orthogonal, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the regioselective elaboration of the pyridine core at the 3-position while leaving the 5-(4-chlorophenoxy) moiety intact. This contrasts with simpler, unsubstituted pyridine building blocks (e.g., pyridine itself) that require harsher, less selective C-H activation methods for direct functionalization.

Cross-coupling handle
Class-level inference
Defined 3-bromo site
Enables regioselective diversification
Mild Pd-catalyzed coupling vs. harsh C-H activation
Cross-coupling Building Block Synthetic Utility

3-Bromo-5-(4-chlorophenoxy)pyridine: Optimal R&D Use Cases


Lead Optimization for MPO-Driven Inflammation

For medicinal chemistry programs targeting cardiovascular, autoimmune, or neuroinflammatory conditions where MPO is a validated target, 3-Bromo-5-(4-chlorophenoxy)pyridine serves as a well-characterized starting point. Its demonstrated inhibitory potency (IC₅₀ = 54 nM) [1], combined with a favorable selectivity window over TPO , makes it a superior scaffold for hit-to-lead optimization compared to uncharacterized or less selective phenoxypyridine analogs.

Selective Peroxidase Chemical Probes

The differential activity against MPO (IC₅₀ = 54 nM) and TPO (IC₅₀ = 2000 nM) [1] positions this compound as an ideal starting point for developing selective chemical probes. Researchers investigating the distinct biological roles of these two structurally related peroxidases can utilize this compound to probe MPO-specific pathways, a key advantage for target validation studies where off-target TPO inhibition would confound results.

Lipophilic Library Synthesis via Cross-Coupling

Procure this compound as a key building block for library synthesis. The 3-bromo group enables efficient and orthogonal diversification via Suzuki or Buchwald-Hartwig reactions , while the pre-installed 5-(4-chlorophenoxy) group delivers a high starting LogP (4.29) . This allows for the rapid generation of compound collections with enhanced lipophilicity for probing targets in the central nervous system or other lipophilic environments.

SAR Studies on CYP3A4 Liability

Given its weak, time-dependent inhibition of CYP3A4 (IC₅₀ = 210 nM) [1], this compound can be used as a reference molecule in SAR studies aimed at understanding and mitigating CYP3A4-mediated drug-drug interaction risks within a chemical series. It provides a defined baseline activity against which the effects of subsequent structural modifications can be quantitatively measured.

Application
Selection Property
Validation Focus
MPO pathway inhibition studies
MPO chlorination activity profile
Enzymatic IC₅₀ and peroxidase selectivity
Peroxidase probe development
TPO selectivity window
TPO inhibition assay in insect cell system
Lipophilic library synthesis
Regioselective cross-coupling handle
Suzuki/Buchwald reaction compatibility
CYP3A4 liability SAR
Time-dependent CYP3A4 inhibition
CYP3A4 activity assay benchmark

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